![molecular formula C14H12ClN3O2S B4656525 N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea](/img/structure/B4656525.png)
N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea
Overview
Description
N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea, also known as CMNTU, is a chemical compound that has been widely studied for its potential therapeutic applications. CMNTU belongs to the class of thiourea compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has also been shown to inhibit the activity of various kinases and transcription factors that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In addition, N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In neurodegenerative diseases, N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea. In cancer research, further studies are needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea and to determine its efficacy in vivo. In addition, studies are needed to determine the potential side effects of N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea and to optimize its dosage and administration. In neurodegenerative diseases, further studies are needed to determine the optimal dosage and administration of N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea and to determine its efficacy in animal models. Overall, the study of N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has the potential to lead to the development of novel therapies for cancer and neurodegenerative diseases.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has been studied for its potential therapeutic applications in various fields. In cancer research, N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-(3-chlorophenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methyl-2-nitrophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-9-5-6-12(13(7-9)18(19)20)17-14(21)16-11-4-2-3-10(15)8-11/h2-8H,1H3,(H2,16,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXDRFFKAYXORN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(4-methyl-2-nitrophenyl)thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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